
Sivelestat
概要
説明
Sivelestat is a synthetic compound known for its role as a neutrophil elastase inhibitor. Neutrophil elastase is an enzyme that breaks down proteins and is involved in inflammatory processes. This compound is primarily used in the treatment of acute lung injury and acute respiratory distress syndrome, conditions characterized by severe inflammation and damage to the lung tissue .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sivelestat involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. This involves the use of large-scale reactors, continuous monitoring of reaction conditions, and stringent quality control measures to ensure the consistency and safety of the final product .
化学反応の分析
Types of Reactions: Sivelestat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its activity.
Substitution: Substitution reactions can introduce different substituents into the this compound molecule, potentially enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
科学的研究の応用
Clinical Applications
- Acute Lung Injury and ARDS
- Bronchiectasis
- Acute Severe Pancreatitis
- Pediatric Applications
Table 1: Summary of Key Clinical Studies on this compound
Molecular Docking Studies
Recent investigations have employed molecular docking techniques to assess the interaction of this compound with various proteins involved in inflammation and viral infections:
- Matrix Metalloproteinases (MMP-2, MMP-9) : this compound's inhibitory action on these enzymes suggests potential applications in managing diseases characterized by excessive tissue remodeling.
- Viral Proteases : In silico studies have explored its efficacy against viral proteins, indicating possible antiviral properties against pathogens like chikungunya and influenza viruses .
Toxicity and Pharmacokinetics
Toxicity analysis conducted through platforms such as pkCSM indicates low toxicity profiles for this compound, making it a viable candidate for long-term treatment scenarios. Pharmacokinetic studies suggest favorable absorption and distribution characteristics, enhancing its therapeutic applicability .
作用機序
Sivelestat exerts its effects by selectively inhibiting neutrophil elastase, an enzyme involved in the degradation of proteins during inflammatory responses. By inhibiting this enzyme, this compound reduces the breakdown of proteins in the lung tissue, thereby mitigating inflammation and tissue damage. The molecular targets include neutrophil elastase and other related proteases, and the pathways involved are primarily those associated with inflammatory responses .
類似化合物との比較
Ulinastatin: Another protease inhibitor used in the treatment of inflammatory conditions.
Elafin: A naturally occurring inhibitor of neutrophil elastase with similar therapeutic applications.
Comparison: Sivelestat is unique in its high specificity and potency as a neutrophil elastase inhibitor. Compared to Ulinastatin and Elafin, this compound has a lower molecular weight and higher systemic activity, making it more effective in certain clinical settings. Additionally, this compound’s synthetic nature allows for greater control over its production and consistency .
生物活性
Sivelestat is a synthetic, low molecular weight inhibitor of neutrophil elastase (NE), an enzyme implicated in various inflammatory processes, particularly acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). This article explores the biological activity of this compound, focusing on its mechanisms, clinical efficacy, and relevant research findings.
This compound functions primarily by inhibiting neutrophil elastase, which is released during inflammation and contributes to tissue damage through several mechanisms:
- Inhibition of Neutrophil Activation : this compound reduces the activation of neutrophils, thereby decreasing the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and C-reactive protein (CRP) that exacerbate lung injury .
- Reduction of Vascular Permeability : By inhibiting NE, this compound helps maintain vascular integrity and prevents the leakage of plasma proteins into the alveolar space, a critical factor in the development of pulmonary edema associated with ARDS .
- Preservation of Neutrophil Function : this compound has been shown to preserve neutrophil deformability during extracorporeal circulation, which is essential for effective immune response without causing collateral damage to lung tissue .
Case Studies and Clinical Trials
Numerous studies have evaluated the efficacy of this compound in various clinical settings:
-
Emergent Cardiovascular Surgery :
- A study involving 665 patients undergoing emergent cardiovascular surgery found that this compound administration significantly reduced the incidence of pneumonia (40% vs. 62%, P=0.03) and mechanical ventilation time (median: 96 hours vs. 148 hours, P<0.01) compared to controls. However, there were no significant differences in primary outcomes such as 30-day mortality .
- Postoperative ALI/ARDS Prevention :
- Systemic Inflammatory Response Syndrome (SIRS) :
Summary of Key Outcomes
The following table summarizes critical outcomes from various studies evaluating the biological activity of this compound:
Study Context | Outcome Measure | This compound Group | Control Group | P-value |
---|---|---|---|---|
Emergent Cardiovascular Surgery | Pneumonia incidence | 40% | 62% | <0.03 |
Mechanical ventilation time (hours) | 96 | 148 | <0.01 | |
Postoperative ALI/ARDS Prevention | ALI/ARDS incidence | 0% | 55% | <0.01 |
Pneumonia incidence | 0% | 37.5% | <0.01 | |
Systemic Inflammatory Response Syndrome | Improvement in oxygenation | Yes | No | N/A |
特性
IUPAC Name |
2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O7S/c1-20(2,3)19(26)29-13-8-10-14(11-9-13)30(27,28)22-16-7-5-4-6-15(16)18(25)21-12-17(23)24/h4-11,22H,12H2,1-3H3,(H,21,25)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGNGJJLZOIYID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048304 | |
Record name | Sivelestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
IAdalimumab is a fully human monoclonal antibody to tumor necrosis factor (TNF), which was recently introduced as a therapy for Crohn's disease and rheumatoid arthritis. Besides neutralization, induction of apoptosis of monocytes/macrophages and T cells is thought to be an important mechanism of action of the anti-tumor necrosis factor monoclonal antibody infliximab, at least in Crohn's disease therapy. AIM: To study caspase activation and the induction of apoptosis by adalimumab and the effect of a caspase inhibitor in vivo. For in vitro studies, THP-1 cells (human monocytic cell line) were incubated with adalimumab, infliximab, or human immunoglobulin G, and annexin V + propidium iodide, Apo2.7, and 7-amino actinomycin-D were used to study apoptosis on the cell membrane, mitochodrial, and DNA level, respectively. Active caspase-3 was detected by intracellular staining. For in vivo studies, a chimeric human-mouse model was used, in which THP-1 cells were injected intraperitoneally in SCID-Beige mice followed by treatment with adalimumab, infliximab, or human immunoglobulin G. Effects of a pan-caspase inhibitor N-benzyloxycarbonyl-Val-Ala-Asp-fluoromethyketone on apoptosis induction were evaluated. In vitro analysis revealed that apoptosis could be induced in THP-1 cells by both adalimumab and infliximab. Activation of caspase-3 after incubation with adalimumab was demonstrated by intracellular staining. In addition, in the chimeric mouse model, a higher percentage of residual THP-1 cells were apoptotic, and lower cell numbers were recovered in the adalimumab- or infliximab-treated mouse. Apoptosis induction by adalimumab could be abrogated through in vivo pretreatment of mice with the pan-caspase inhibitor. Adalimumab, besides neutralizing tumor necrosis factor, also induces apoptosis of transmembrane tumor necrosis factor-positive THP-1 cells by activating intracellular caspases. This activity is likely to be important for the clinical effect of this biodrug., Adalimumab has high specificity and affinity for TNF (TNF-a); adalimumab does not bind to or inactivate lymphotoxin a (TNF-beta). Adalimumab binds to TNF before TNF can interact with the p55 and p75 cell surface tumor necrosis factor receptors (TNFRs).By preventing the binding of TNF to cell surface TNFRs, adalimumab blocks the biologic activity of TNF.In vitro, adalimumab lyses surface TNF-expressing cells in the presence of complement., Adalimumab binds specifically to tumor necrosis factor (TNF)-alpha and blocks its interaction with the p55 and p75 cell surface TNF receptors. Adalimumab also lyses surface TNF expressing cells in vitro in the presence of complement. Adalimumab does not bind or inactivate lymphotoxin (TNF-beta). TNF is a naturally occurring cytokine that is involved in normal inflammatory and immune responses. Elevated levels of TNF are found in the synovial fluid of rheumatoid arthritis, including juvenile idiopathic arthritis, psoriatic arthritis, and ankylosing spondylitis patients and play an important role in both the pathologic inflammation and the joint destruction that are hallmarks of these diseases. Increased levels of TNF are also found in psoriasis (Ps) plaques. In plaque psoriasis, treatment with Humira may reduce the epidermal thickness and infiltration of inflammatory cells. The relationship between these pharmacodynamic activities and the mechanism(s) by which Humira exerts its clinical effects is unknown. Adalimumab also modulates biological responses that are induced or regulated by TNF, including changes in the levels of adhesion molecules responsible for leukocyte migration (ELAM-1, VCAM-1, and ICAM-1 with an IC50 of 1-2 X 10-10M). | |
Record name | Adalimumab | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7851 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
127373-66-4, 331731-18-1 | |
Record name | Sivelestat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127373-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sivelestat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127373664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sivelestat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12863 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sivelestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 331731-18-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SIVELESTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWI62G0P59 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Adalimumab | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7851 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Sivelestat sodium hydrate is a selective inhibitor of human neutrophil elastase (HNE) [, , , , , , ]. It exerts its effects by binding to the active site of HNE, preventing the enzyme from breaking down elastin and other proteins in the extracellular matrix [, , , ].
A: Inhibition of HNE by this compound leads to a reduction in inflammation and tissue damage [, , , ]. This is because HNE is a key enzyme involved in the inflammatory cascade, and its activity contributes to the breakdown of lung tissue, vascular permeability, and the release of inflammatory mediators [, , ].
A: While primarily targeting HNE, research suggests this compound might also influence other pathways. For instance, it was observed to decrease levels of inflammatory cytokines like IL-6, IL-8, TNF-α [, , , , ], and high mobility group box 1 (HMGB1) [, , ]. It also impacted the ERK1/2 signaling pathway in a study on septic myocarditis [].
A: In a study investigating paraquat-induced kidney injury, this compound was compared to anthrahydroquinone-2,6-disulfonate (AH2QDS) []. While both mitigated injury, AH2QDS showed superior efficacy and was linked to upregulation of the apelin-APJ pathway. This suggests this compound might not directly act on this pathway or has a less pronounced effect than AH2QDS.
ANone: The molecular formula of this compound sodium hydrate is C20H23N3O5S•Na•H2O, and its molecular weight is 463.5 g/mol [Information not available in provided abstracts].
ANone: The provided abstracts do not include details on the spectroscopic data of this compound.
ANone: The provided research abstracts do not provide detailed information about the stability of this compound under various storage conditions, such as temperature, humidity, and light.
A: this compound is an enzyme inhibitor and does not possess catalytic properties. Its primary function is to block the catalytic activity of HNE [, , , ].
A: One study investigated this compound's potential as an anti-inflammatory and antiviral agent using in silico methods []. Molecular docking simulations were performed, and analyses of its physicochemical properties, ADME profile, toxicity, and interactions with human proteins were conducted using various online tools.
ANone: The provided research abstracts do not contain specific details on the structure-activity relationship of this compound or how structural modifications might alter its activity, potency, or selectivity.
ANone: The provided research abstracts do not discuss specific formulation strategies for this compound.
ANone: The provided research abstracts do not contain information about SHE regulations specific to this compound.
A: While the abstracts don't provide a comprehensive ADME profile, one in silico study suggests that this compound exhibits low gastrointestinal absorption [].
ANone: The efficacy of this compound has been studied in various models:
- Cell-based assays: Effects on proliferation and apoptosis of U937 cells [] and equine endometrial explants [].
- Animal models: Models of acute lung injury induced by lipopolysaccharide [, , , ], sepsis [, , , ], cardiopulmonary bypass [, , ], burns [], radiation [], and acute pancreatitis []; a model of psoriasis [].
- Clinical trials: Primarily retrospective cohort studies focusing on ALI/ARDS following surgery for abdominal sepsis [], COVID-19 [, ], and acute Stanford type A aortic dissection []; a prospective randomized controlled trial in patients undergoing video-assisted thoracoscopic surgery for thoracic esophageal cancer [].
ANone: The provided abstracts do not mention any information about resistance mechanisms or cross-resistance with other compounds in relation to this compound.
ANone: The provided research abstracts do not contain sufficient information to answer questions related to aspects 13 through 26.
A: this compound was approved for clinical use in Japan in 2002 for the treatment of acute lung injury associated with systemic inflammatory response syndrome [, ].
ANone: Yes, several studies highlight the interdisciplinary nature of this compound research:
- Immunology & Pharmacology: Investigations into this compound's impact on inflammatory mediators and immune cell infiltration in various disease models demonstrate the intersection of these fields [, , , , , , , ].
- Computational Chemistry & Pharmacology: The in silico study assessing this compound's potential as an anti-inflammatory and antiviral agent exemplifies the synergy between computational modeling and drug discovery [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。